ethyl 2-(diphenylphosphoryl)pentanoate
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Overview
Description
Ethyl 2-(diphenylphosphoryl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenylphosphoryl)pentanoate can be synthesized through the Mitsunobu reaction, which allows the conversion of primary and secondary alcohols to esters. The reaction involves the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group. Substitution by the carboxylate completes the process .
Industrial Production Methods
Industrial production of esters like this compound typically involves acid-catalyzed condensation reactions, such as Fischer esterification, where carboxylic acids react with alcohols under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diphenylphosphoryl)pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 2-(diphenylphosphoryl)pentanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(diphenylphosphoryl)pentanoate involves its interaction with molecular targets and pathways. The compound’s phosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Ethyl 2-(diphenylphosphoryl)pentanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavoring agents.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
The uniqueness of this compound lies in its specific structure, which includes a diphenylphosphoryl group, making it distinct from other esters and providing unique chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-diphenylphosphorylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-3-11-18(19(20)22-4-2)23(21,16-12-7-5-8-13-16)17-14-9-6-10-15-17/h5-10,12-15,18H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDNCYGVLAGCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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